

Application Note and Protocol for Determining the Purity of 8-Demethoxycephatonine Samples

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Compound of Interest

Compound Name: 8-Demethoxycephatonine

Cat. No.: B14080993

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Introduction

8-Demethoxycephatonine is an isoquinoline alkaloid isolated from the plant *Sinomenium acutum*.^{[1][2][3]} As a natural product with potential pharmacological activities, ensuring the purity of **8-Demethoxycephatonine** samples is critical for accurate in-vitro and in-vivo studies, as well as for potential drug development. This document provides a detailed protocol for determining the purity of **8-Demethoxycephatonine** using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, protocols for structural confirmation and further characterization using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are outlined.

Chemical Properties of **8-Demethoxycephatonine**:

Property	Value
CAS Number	1457991-80-8 ^{[2][3][4]}
Molecular Formula	C ₁₉ H ₂₃ NO ₄ ^{[2][3][4]}
Molecular Weight	329.39 g/mol ^{[2][3][4]}

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a reverse-phase HPLC method for the quantitative analysis of **8-Demethoxycephatonine** purity.

2.1.1. Materials and Reagents

- **8-Demethoxycephatonine** reference standard (purity $\geq 98\%$)
- **8-Demethoxycephatonine** sample for analysis
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (0.1% v/v in water and acetonitrile)
- Methanol (for sample preparation)

2.1.2. Instrumentation

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Data acquisition and processing software

2.1.3. Sample Preparation

- Standard Solution: Accurately weigh and dissolve the **8-Demethoxycephatonine** reference standard in methanol to a final concentration of 1 mg/mL.
- Sample Solution: Accurately weigh and dissolve the **8-Demethoxycephatonine** sample in methanol to a final concentration of 1 mg/mL.
- Filter both solutions through a 0.45 μm syringe filter before injection.

2.1.4. HPLC Conditions

Parameter	Condition
Column	C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
Detection Wavelength	280 nm

2.1.5. Data Analysis

The purity of the **8-Demethoxycephatonine** sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of **8-Demethoxycephatonine** peak / Total area of all peaks) x 100

2.1.6. Expected Results

A typical chromatogram of a high-purity **8-Demethoxycephatonine** sample will show a major peak at the expected retention time with minimal impurity peaks. The retention time of the main peak in the sample chromatogram should match that of the reference standard.

Analyte	Retention Time (min)	Purity (%)	Limit of Detection (µg/mL)
8-Demethoxycephatonine	~15.2	>98	0.5
Hypothetical Impurity 1	~12.8	<0.5	-
Hypothetical Impurity 2	~18.5	<0.5	-

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry can be used to confirm the identity of **8-Demethoxycephatonine** by determining its molecular weight. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

2.2.1. Instrumentation

- Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

2.2.2. Method

- The sample is introduced into the mass spectrometer via direct infusion or through an LC system using the HPLC conditions described above.
- The mass spectrum is acquired in positive ion mode.
- The observed mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ is compared to the theoretical value.

2.2.3. Expected Results

The expected protonated molecular ion $[M+H]^+$ for **8-Demethoxycephatonine** ($C_{19}H_{23}NO_4$) is approximately 330.1705.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of **8-Demethoxycephatonine** and for the identification of impurities.^[5]^[6]

2.3.1. Sample Preparation

- Dissolve 5-10 mg of the **8-Demethoxycephatonine** sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

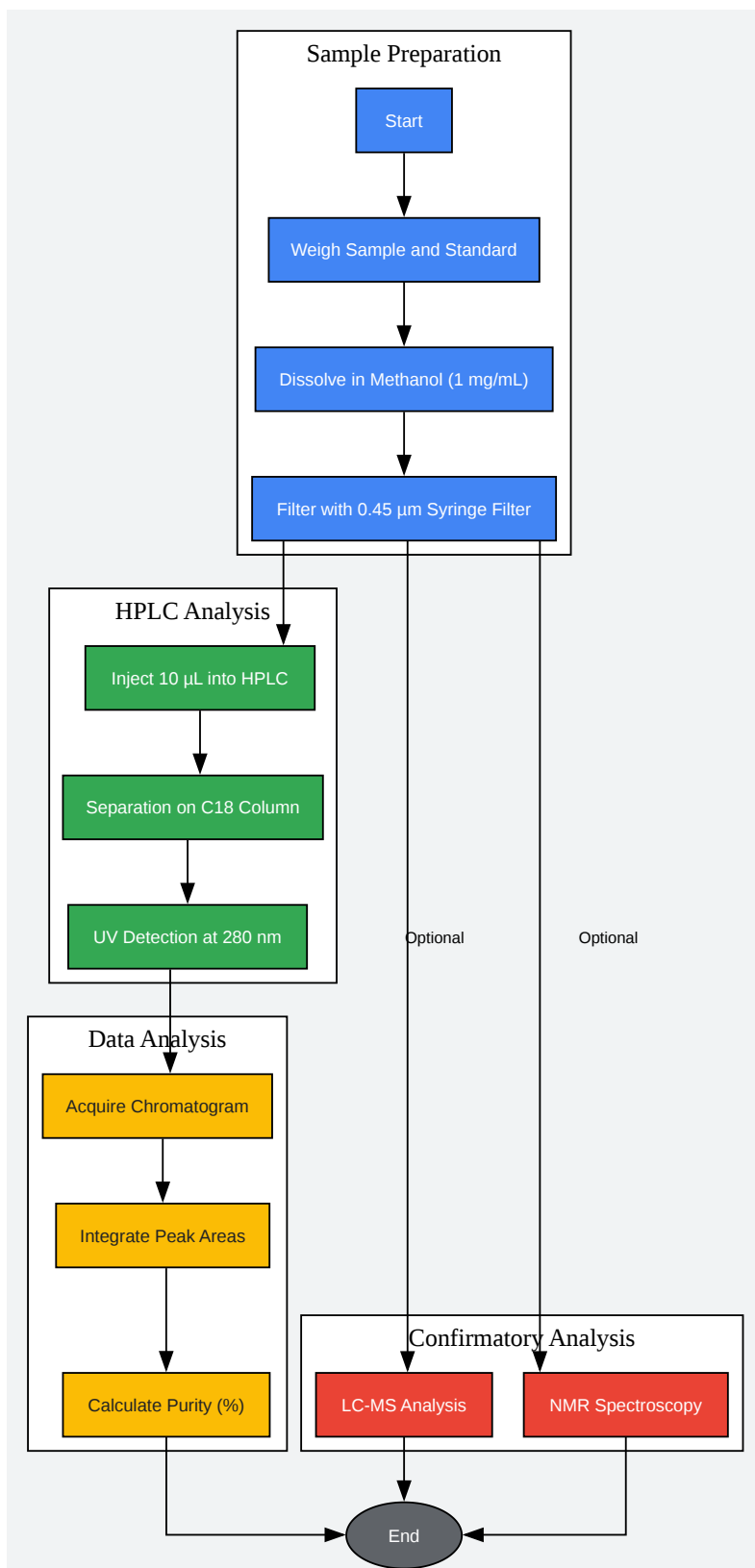
2.3.2. Method

- Acquire ¹H NMR and ¹³C NMR spectra.
- For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

2.3.3. Data Analysis

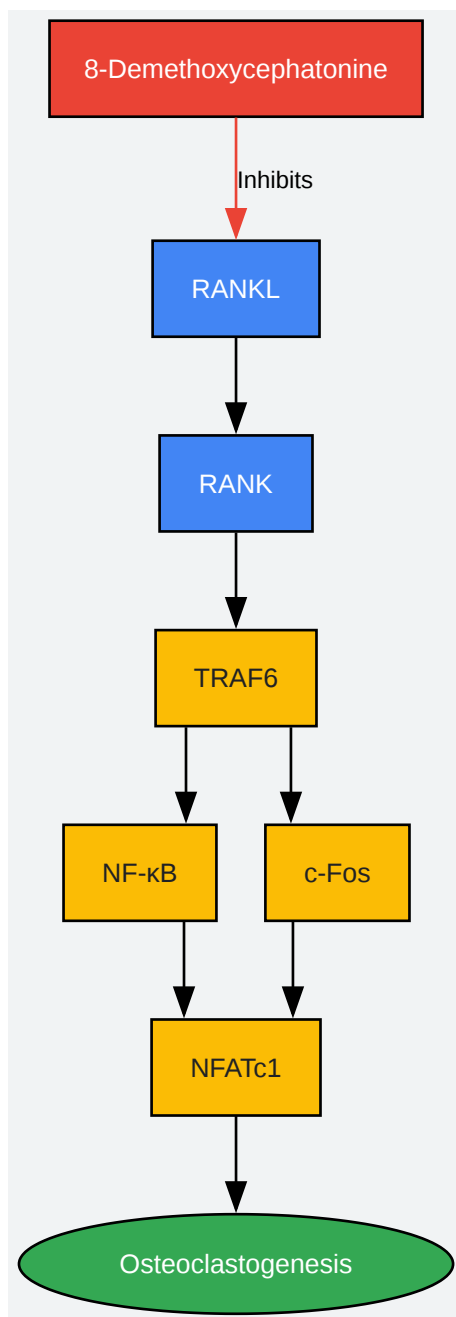
- The chemical shifts, coupling constants, and correlations in the NMR spectra are compared with published data for **8-Demethoxycephatonine** or with a reference standard.

Visualizations



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Caption: Experimental workflow for determining the purity of **8-Demethoxycephatnine**.



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Caption: Putative signaling pathway inhibited by **8-Demethoxycephatonine**.

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